molecular formula C10H8BrNO B1527713 5-Bromo-3-methoxyquinoline CAS No. 776296-12-9

5-Bromo-3-methoxyquinoline

Cat. No.: B1527713
CAS No.: 776296-12-9
M. Wt: 238.08 g/mol
InChI Key: YNVIAXULFXXTLV-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C10H8BrNO and a molecular weight of 238.08 g/mol. It is characterized by a bromine atom at the 5th position and a methoxy group at the 3rd position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methoxyquinoline typically involves the bromination of 3-methoxyquinoline. One common method is the electrophilic aromatic substitution reaction, where 3-methoxyquinoline is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substitution reactions can yield various substituted quinolines.
  • Oxidation reactions can produce quinoline N-oxides or carboxylic acid derivatives.
  • Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Scientific Research Applications

Synthesis of 5-Bromo-3-Methoxyquinoline

The synthesis of this compound typically involves bromination of 3-methoxyquinoline under controlled conditions. Various methods have been reported for the regioselective bromination of quinolines, often yielding high selectivity and efficiency. For example, bromination using molecular bromine in organic solvents has been shown to produce the desired compound with minimal by-products .

Table 1: Synthesis Conditions for this compound

MethodSolventYield (%)Remarks
Direct brominationCHCl₃88High yield, simple conditions
N-Bromosuccinimide methodAcetic acid52Lower yield, requires complex setup
Electrophilic substitutionDMF76Moderate yield, selective

Biological Activities

This compound has been evaluated for various biological activities, particularly its anticancer properties. Studies have demonstrated that quinoline derivatives exhibit significant cytotoxic effects against different cancer cell lines. The presence of the bromine atom enhances the compound's biological activity by facilitating interactions with biological targets.

Case Study: Anticancer Activity

In a study assessing the anticancer potential of various quinoline derivatives, this compound was found to inhibit cell proliferation in melanoma and other cancer types effectively. The structure-activity relationship (SAR) analysis indicated that modifications at the C-3 position significantly impacted the compound's potency .

Therapeutic Applications

The therapeutic applications of this compound extend beyond oncology. It has been investigated for its potential in treating neurodegenerative diseases and inflammatory conditions. Its mechanism of action often involves modulation of signaling pathways associated with cell growth and survival.

Table 2: Therapeutic Applications of this compound

Disease/ConditionMechanism of ActionReferences
Cancer (e.g., melanoma)Inhibition of c-Met kinases
Neurodegenerative diseasesModulation of neuroprotective pathways
Inflammatory diseasesAnti-inflammatory effects

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxyquinoline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are involved in DNA replication and repair. The bromine and methoxy substituents can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    3-Methoxyquinoline: Lacks the bromine substituent, which can affect its reactivity and biological activity.

    5-Bromoquinoline: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

    5-Chloro-3-methoxyquinoline: Similar structure but with a chlorine atom instead of bromine, which can alter its chemical properties and reactivity.

Uniqueness: 5-Bromo-3-methoxyquinoline is unique due to the presence of both bromine and methoxy substituents, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity and potential as a versatile intermediate in synthetic chemistry and drug development.

Biological Activity

5-Bromo-3-methoxyquinoline is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a heterocyclic structure. Its molecular formula is C_10H_8BrN_O, with notable properties such as:

  • Appearance : Yellowish-brown crystalline solid
  • Melting Point : Approximately 129-131°C
  • Solubility : Slightly soluble in water; well-soluble in organic solvents like ethanol and chloroform

The biological activity of this compound can be attributed to its interaction with various biological targets through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound can modulate receptor functions, impacting cellular signaling pathways.
  • Biochemical Pathways : It affects multiple biochemical pathways, including those related to apoptosis and cell cycle regulation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to inhibit the proliferation of various cancer cell lines, including:

  • Cell Lines Tested : HeLa (cervical cancer), HT29 (colorectal cancer), and others.
  • Mechanism : Induces apoptosis and blocks the cell cycle at the G2/M phase, decreasing mitochondrial membrane potential.

A comparative analysis with established anticancer agents demonstrated that this compound has a favorable potency against resistant cancer cell lines, making it a promising candidate for further development.

Cell LineIC50 (µM)Mechanism of Action
HeLa10Apoptosis induction
HT298Cell cycle arrest
MDA-MB-23112Mitochondrial disruption

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has shown efficacy against various bacterial strains, indicating its potential use as an antibiotic agent.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of this compound on colorectal cancer cells, revealing significant inhibition of cell growth and induction of apoptosis through the PI3K/AKT/mTOR signaling pathway .
  • Synthetic Applications :
    • As a building block in medicinal chemistry, this compound serves as an intermediate for synthesizing other biologically active molecules, including anticancer and antimicrobial agents.
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR have provided insights into how modifications to the quinoline structure can enhance biological activity. For instance, substituents at specific positions on the quinoline ring significantly affect potency against various targets .

Properties

IUPAC Name

5-bromo-3-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-7-5-8-9(11)3-2-4-10(8)12-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVIAXULFXXTLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728966
Record name 5-Bromo-3-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776296-12-9
Record name 5-Bromo-3-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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